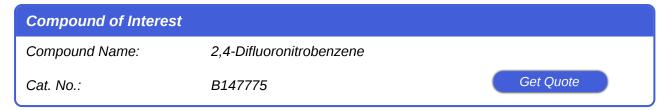


# Spectral Analysis of 2,4-Difluoronitrobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,4- Difluoronitrobenzene**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation and quality control.

# **Molecular Structure and Properties**

• IUPAC Name: 2,4-Difluoro-1-nitrobenzene

Molecular Formula: C<sub>6</sub>H<sub>3</sub>F<sub>2</sub>NO<sub>2</sub>

Molecular Weight: 159.09 g/mol [1]

· Appearance: Light yellow to brown clear liquid

CAS Number: 446-35-5[1]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,4-Difluoronitrobenzene**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical structural



information, with the latter being particularly informative due to the presence of fluorine atoms, which couple with the carbon nuclei.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **2,4-Difluoronitrobenzene** is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 1: <sup>1</sup>H NMR Spectral Data of **2,4-Difluoronitrobenzene** 

Chemical Shift (δ)	Multiplicity	Coupling Constants (J) Hz	Assignment
~8.35	ddd	J = 9.2, 7.2, 2.8	H-6
~7.45	ddd	J = 9.2, 8.4, 2.4	H-5
~7.25	ddd	J = 9.2, 8.4, 2.4	H-3

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

#### <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **2,4-Difluoronitrobenzene** displays six signals, each corresponding to one of the carbon atoms in the benzene ring. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons directly bonded to fluorine and those in close proximity.

Table 2: <sup>13</sup>C NMR Spectral Data of **2,4-Difluoronitrobenzene** 



Chemical Shift (δ) ppm	C-F Coupling (JCF) Hz	Assignment
~163 (dd)	¹JCF ≈ 260, ²JCF ≈ 12	C-4
~158 (dd)	¹JCF ≈ 265, ²JCF ≈ 10	C-2
~130 (d)	³JCF ≈ 9	C-6
~122 (d)	³JCF ≈ 3	C-1
~114 (dd)	<sup>2</sup> JCF ≈ 22, <sup>3</sup> JCF ≈ 4	C-5
~106 (dd)	<sup>2</sup> JCF ≈ 28, <sup>3</sup> JCF ≈ 4	C-3

Note: The ¹JCF coupling constants for carbons directly attached to fluorine are typically large, while ²JCF and ³JCF couplings are smaller. The values presented are approximate and can vary.

# Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Difluoronitrobenzene** reveals the presence of its key functional groups. The spectrum is dominated by strong absorptions corresponding to the nitro group, C-F bonds, and the aromatic ring.

Table 3: IR Spectral Data of **2,4-Difluoronitrobenzene** 

Wavenumber (cm⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Medium-Strong	Aromatic C=C stretch
1530 - 1500	Strong	Asymmetric NO <sub>2</sub> stretch
1350 - 1320	Strong	Symmetric NO <sub>2</sub> stretch
1280 - 1100	Strong	C-F stretch
900 - 675	Strong	Aromatic C-H out-of-plane bend



## **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) of **2,4-Difluoronitrobenzene** provides information about its molecular weight and fragmentation pattern, which can be used for identification and structural confirmation.

Table 4: Mass Spectrometry Data of 2,4-Difluoronitrobenzene

m/z	Relative Intensity (%)	Assignment
159	100	[M] <sup>+</sup> (Molecular ion)
129	~40	[M - NO]+
113	~70	[M - NO <sub>2</sub> ]+
101	~35	[M - NO - CO]+
82	~10	[C₅H₂F] <sup>+</sup>
75	~8	[C <sub>6</sub> H <sub>3</sub> ]+

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data of **2,4- Difluoronitrobenzene**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,4-Difluoronitrobenzene** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe.
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.



- Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled one-dimensional carbon spectrum.
  - Set the spectral width to cover the aromatic and functional group region (e.g., 0-180 ppm).
  - Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
  - A larger number of scans (e.g., 128-1024) is typically required due to the low natural abundance of <sup>13</sup>C.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation: As **2,4-Difluoronitrobenzene** is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean, empty salt plates.
  - Place the sample-loaded salt plates in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



 Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

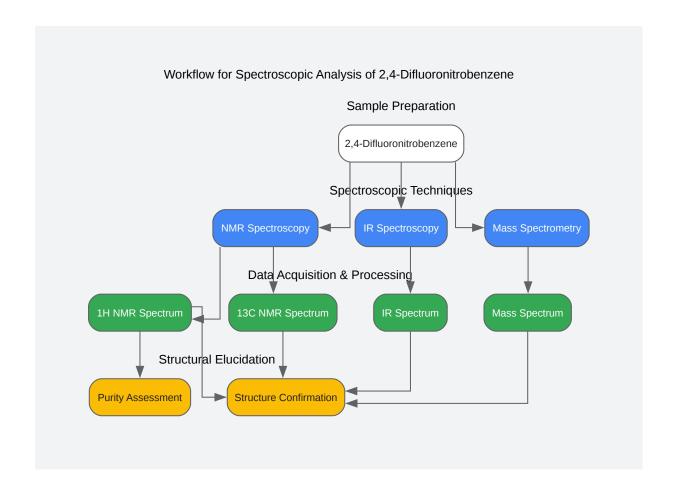
#### Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition:
  - Ionize the sample using a standard electron energy of 70 eV.
  - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
- Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

# **Workflow for Spectral Analysis**

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **2,4-Difluoronitrobenzene**.





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Caption: Workflow for the spectroscopic analysis of **2,4-Difluoronitrobenzene**.

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#### References



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